Seproxetine hydrochloride

Vue d'ensemble

Description

Il s'agit de l'énantiomère S de la norfluoxétine, le principal métabolite actif de la fluoxétine, un antidépresseur largement utilisé . Le chlorhydrate de seproxétine est connu pour sa plus grande sélectivité dans la stimulation de la synthèse des neurostéroïdes par rapport à l'inhibition de la recapture de la sérotonine, comparativement à la fluoxétine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le chlorhydrate de seproxétine est synthétisé par déméthylation de la norfluoxétine . Le processus implique l'élimination d'un groupe méthyle de la norfluoxétine pour former la seproxétine. Les conditions réactionnelles impliquent généralement l'utilisation de réactifs et de catalyseurs spécifiques pour faciliter le processus de déméthylation.

Méthodes de production industrielle : La production industrielle du chlorhydrate de seproxétine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, garantissant que le composé est produit en quantités suffisantes pour la recherche et l'utilisation thérapeutique potentielle.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de seproxétine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Des réactions de réduction peuvent également se produire, modifiant la structure chimique du chlorhydrate de seproxétine.

Substitution : Le composé peut subir des réactions de substitution, où des atomes ou des groupes spécifiques de la molécule sont remplacés par d'autres.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Divers réactifs, notamment les halogènes et les agents alkylants, sont utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.

4. Applications de recherche scientifique

Le chlorhydrate de seproxétine a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle dans des études impliquant des inhibiteurs sélectifs de la recapture de la sérotonine et leurs propriétés chimiques.

Médecine : Le chlorhydrate de seproxétine a été étudié comme antidépresseur par Eli Lilly and Company.

Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et dans des études relatives au métabolisme des médicaments et à la pharmacocinétique.

5. Mécanisme d'action

Le chlorhydrate de seproxétine exerce ses effets en inhibant la recapture de la sérotonine, augmentant ainsi sa disponibilité dans la fente synaptique . Il inhibe également les transporteurs de dopamine et interagit avec les récepteurs 5-HT2A et 5-HT2C . Ces actions contribuent à ses effets antidépresseurs. Le composé inhibe également la protéine KvLQT1, responsable de la gestion de l'intervalle QT dans le cœur, conduisant à des effets secondaires cardiaques potentiels .

Composés similaires :

Unicité : Le chlorhydrate de seproxétine est unique dans sa plus grande sélectivité pour la stimulation de la synthèse des neurostéroïdes par rapport à l'inhibition de la recapture de la sérotonine comparativement à la fluoxétine . Cette propriété en fait un composé précieux pour la recherche sur les inhibiteurs sélectifs de la recapture de la sérotonine et leurs effets sur la synthèse des neurostéroïdes.

Applications De Recherche Scientifique

Pharmacological Profile

Seproxetine exhibits a unique pharmacological profile that includes:

- Selective Serotonin Reuptake Inhibition : It primarily inhibits serotonin transporters, enhancing serotonin levels in the brain, which is crucial for mood regulation.

- Dopamine Transporter Inhibition : Unlike fluoxetine, seproxetine also inhibits dopamine transporters, which may contribute to its antidepressant effects .

- Receptor Interaction : It interacts with 5-HT2A and 5-HT2C receptors, which are involved in various neuropsychiatric conditions such as anxiety and depression .

Antidepressant Efficacy

Seproxetine has been studied for its potential as an antidepressant. Research indicates that it may be more potent than fluoxetine in certain contexts. For instance, it was shown to be sixteen times more effective than the R-enantiomer of norfluoxetine in stimulating neurosteroid synthesis, which is beneficial for mood regulation .

Neuropharmacology Studies

Studies have demonstrated that seproxetine's inhibition of serotonin and dopamine transporters can provide insights into neurotransmitter dynamics in the central nervous system. This has implications for understanding and treating mood disorders and other psychiatric conditions .

Cardiac Safety Research

The development of seproxetine was discontinued due to significant cardiac side effects, particularly its effect on prolonging the QT interval. This aspect has led to further research into the cardiac safety profiles of SSRIs and their metabolites .

Case Study 1: Efficacy Comparison with Fluoxetine

A comparative study assessed the efficacy of seproxetine against fluoxetine in treating major depressive disorder. The findings suggested that while both compounds were effective, seproxetine had a more pronounced effect on neurosteroid levels, indicating a potentially enhanced therapeutic profile .

Case Study 2: Cardiac Effects

Another case study focused on patients treated with seproxetine who developed symptoms indicative of serotonin syndrome and cardiac complications. This highlighted the need for careful monitoring when using SSRIs that affect multiple neurotransmitter systems .

Table 1: Pharmacological Targets of Seproxetine

| Target | Mechanism of Action | Potency (nM) |

|---|---|---|

| Serotonin Transporter | Inhibition | 4544 |

| Dopamine Transporter | Inhibition | 6186 |

| 5-HT2A Receptor | Antagonism | 50 |

Table 2: Clinical Applications and Findings

Mécanisme D'action

Seproxetine hydrochloride exerts its effects by inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft . It also inhibits dopamine transporters and interacts with 5-HT2A and 5-HT2C receptors . These actions contribute to its antidepressant effects. the compound also inhibits the KvLQT1 protein, which is responsible for managing the QT interval in the heart, leading to potential cardiac side effects .

Comparaison Avec Des Composés Similaires

Uniqueness: Seproxetine hydrochloride is unique in its higher selectivity for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition compared to fluoxetine . This property makes it a valuable compound for research into selective serotonin reuptake inhibitors and their effects on neurosteroid synthesis.

Activité Biologique

Seproxetine hydrochloride, also known as (S)-norfluoxetine, is a selective serotonin reuptake inhibitor (SSRI) that serves as the active metabolite of fluoxetine. This compound has been the subject of extensive research due to its potential therapeutic effects and biological activities, particularly in the treatment of depression and anxiety disorders. This article explores the biological activity of seproxetine, its mechanisms of action, case studies, and relevant research findings.

Seproxetine primarily functions by inhibiting the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into presynaptic neurons. By blocking this transporter, seproxetine increases the availability of serotonin in the synaptic space, thereby enhancing serotonergic neurotransmission. This mechanism is crucial for its antidepressant effects and is illustrated in the following table:

| Mechanism | Description |

|---|---|

| Inhibition of SERT | Prevents reuptake of serotonin, increasing synaptic levels. |

| Dopamine Transporter (DAT) Inhibition | Extends inhibitory action beyond serotonin to dopamine transporters. |

| 5-HT2A/2C Receptor Interaction | Modulates various neuropsychiatric effects through G-protein-coupled receptors. |

Biological Functions

Seproxetine's biological activity extends beyond serotonin reuptake inhibition. It has been shown to interact with multiple targets, influencing various physiological processes:

- Serotonin Homeostasis : Regulates serotonin levels in both the central nervous system and gastrointestinal tract, affecting mood and digestive function .

- Neurogenesis : Involved in enteric neurogenesis and gastrointestinal reflexes, indicating a role in gut-brain signaling .

- Cardiac Effects : Notably, seproxetine has been associated with cardiac side effects such as QT prolongation, which led to its development being halted .

Research Findings

Several studies have investigated the efficacy and safety profile of seproxetine:

- Potency Studies : Seproxetine has been found to be approximately 20 times more potent as a serotonin reuptake inhibitor compared to its enantiomer R-norfluoxetine . This enhanced potency suggests a significant potential for therapeutic applications.

- Charge-Transfer Complexes : Recent research explored improving seproxetine's efficacy through charge-transfer complexation with π-electron acceptors. These complexes demonstrated improved binding affinity to serotonin and dopamine receptors compared to seproxetine alone .

- Case Studies : A retrospective analysis highlighted the clinical outcomes of patients treated with SSRIs, including seproxetine. The findings indicated a notable improvement in depressive symptoms but also raised concerns regarding side effects such as increased bleeding risk due to platelet serotonin transport inhibition .

Case Study Analysis

A significant case study involved patients who were administered seproxetine alongside other SSRIs. The results indicated that while patients experienced relief from depressive symptoms, there was an observed increase in adverse cardiovascular events, emphasizing the need for careful monitoring during treatment.

| Study Focus | Findings |

|---|---|

| Efficacy in Depression | Significant symptom reduction in treated patients. |

| Cardiovascular Risks | Increased incidence of QT prolongation and other cardiac events. |

Propriétés

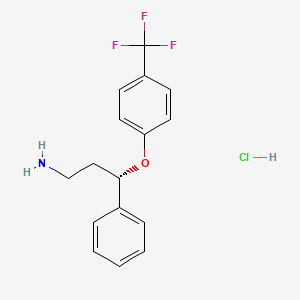

IUPAC Name |

(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTWWEPBGGXBTO-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155625 | |

| Record name | Seproxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127685-30-7 | |

| Record name | Seproxetine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127685307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seproxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEPROXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4QYN23H2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.